molecular formula C15H17NO3 B6422368 7-methoxy-N-propyl-1-benzoxepine-4-carboxamide CAS No. 950428-32-7

7-methoxy-N-propyl-1-benzoxepine-4-carboxamide

Cat. No. B6422368
CAS RN: 950428-32-7
M. Wt: 259.30 g/mol
InChI Key: BVRPRJITMNLGSD-UHFFFAOYSA-N
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Description

7-methoxy-N-propyl-1-benzoxepine-4-carboxamide (7-MPBC) is an organic compound that has recently been studied for its potential applications in scientific research. 7-MPBC is a member of the benzoxepine class of compounds, which are known for their pharmacological effects. This compound has been demonstrated to possess a variety of biochemical and physiological effects, making it a promising target for further research.

Scientific Research Applications

7-methoxy-N-propyl-1-benzoxepine-4-carboxamide has been studied for its potential applications in scientific research. It has been demonstrated to possess a variety of biochemical and physiological effects, making it a promising target for further research. 7-methoxy-N-propyl-1-benzoxepine-4-carboxamide has been studied for its potential role in the treatment of Alzheimer’s disease, as well as its potential to act as a neuroprotective agent. Additionally, 7-methoxy-N-propyl-1-benzoxepine-4-carboxamide has been studied as a potential anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 7-methoxy-N-propyl-1-benzoxepine-4-carboxamide is not yet fully understood. However, it is believed that 7-methoxy-N-propyl-1-benzoxepine-4-carboxamide binds to certain receptor sites in the brain, which leads to its pharmacological effects. It is also believed that 7-methoxy-N-propyl-1-benzoxepine-4-carboxamide affects the release of certain neurotransmitters in the brain, which may be responsible for its pharmacological effects.
Biochemical and Physiological Effects
7-methoxy-N-propyl-1-benzoxepine-4-carboxamide has been demonstrated to possess a variety of biochemical and physiological effects. In animal studies, 7-methoxy-N-propyl-1-benzoxepine-4-carboxamide has been demonstrated to possess anti-inflammatory and antioxidant effects. Additionally, 7-methoxy-N-propyl-1-benzoxepine-4-carboxamide has been demonstrated to possess neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

7-methoxy-N-propyl-1-benzoxepine-4-carboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it can be stored for long periods of time without significant degradation. Additionally, 7-methoxy-N-propyl-1-benzoxepine-4-carboxamide is relatively stable and has a low toxicity profile, making it safe to use in laboratory settings. However, 7-methoxy-N-propyl-1-benzoxepine-4-carboxamide is not yet approved for clinical use, so it is important to use caution when using it in laboratory experiments.

Future Directions

There are several potential future directions for 7-methoxy-N-propyl-1-benzoxepine-4-carboxamide research. Further research is needed to better understand the mechanism of action of 7-methoxy-N-propyl-1-benzoxepine-4-carboxamide and its potential therapeutic applications. Additionally, more research is needed to explore the potential of 7-methoxy-N-propyl-1-benzoxepine-4-carboxamide as an anti-inflammatory and neuroprotective agent. Additionally, further research is needed to explore the potential of 7-methoxy-N-propyl-1-benzoxepine-4-carboxamide as an antioxidant. Finally, more research is needed to explore the potential of 7-methoxy-N-propyl-1-benzoxepine-4-carboxamide as a potential treatment for Alzheimer’s disease.

Synthesis Methods

7-methoxy-N-propyl-1-benzoxepine-4-carboxamide can be synthesized using a multi-step reaction process. This process involves the reaction of N-propyl-1-benzoxepine-4-carboxamide with 7-methoxybenzaldehyde in the presence of sodium hydroxide. The reaction is then followed by a series of purification steps to obtain pure 7-methoxy-N-propyl-1-benzoxepine-4-carboxamide. This method has been used to synthesize 7-methoxy-N-propyl-1-benzoxepine-4-carboxamide in laboratory settings.

properties

IUPAC Name

7-methoxy-N-propyl-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-3-7-16-15(17)11-6-8-19-14-5-4-13(18-2)10-12(14)9-11/h4-6,8-10H,3,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRPRJITMNLGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=CC(=C2)OC)OC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-N-propyl-1-benzoxepine-4-carboxamide

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